molecular formula C22H24N2O3 B11627558 Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11627558
M. Wt: 364.4 g/mol
InChI Key: ROYPRKVHKZBXQK-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with ethoxyphenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and amino groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxyanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C22H24N2O3/c1-5-26-17-9-7-16(8-10-17)24-21-18-12-14(3)11-15(4)20(18)23-13-19(21)22(25)27-6-2/h7-13H,5-6H2,1-4H3,(H,23,24)

InChI Key

ROYPRKVHKZBXQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC

Origin of Product

United States

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